7-Hydroxyisatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyisatin is a derivative of isatin, a compound first obtained by the oxidative degradation of indigo with nitric or chromic acid. Isatin and its derivatives, including this compound, are known for their diverse biological activities and have been isolated from various natural sources, including plants and microorganisms .
Mechanism of Action
Target of Action
The primary target of 7-Hydroxyisatin is the Monoamine Oxidase (MAO) enzyme, specifically the MAO-B isozyme . MAO is a protein with a key function in the catabolism of neuroamines in both central and peripheral parts of the body . It has emerged as a drug target for the treatment of neurodegenerative disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) .
Mode of Action
This compound acts as a reversible inhibitor for MAO enzymes and is more selective for MAO-B than -A . It increases the dopamine level in the brain by inhibiting the MAO enzyme . This inhibition of MAO enzymes leads to an increase in the levels of monoamine neurotransmitters, which can have various effects on the nervous system .
Biochemical Pathways
The inhibition of MAO enzymes by this compound affects the catabolism of neuroamines . This results in an increase in the levels of these neurotransmitters, particularly dopamine, in the brain . The increased dopamine levels can have various downstream effects, including potential benefits for conditions like Parkinson’s disease and depression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the increase in dopamine levels in the brain due to the inhibition of MAO enzymes . This can lead to various effects on mood, movement, and other functions regulated by dopamine .
Biochemical Analysis
Biochemical Properties
7-Hydroxyisatin has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit monoamine oxidase (MAO), an enzyme involved in the catabolism of neuroamines . This interaction with MAO suggests that this compound could potentially influence neurotransmitter levels and thus, neuronal signaling .
Cellular Effects
This compound’s influence on cellular processes is primarily through its interactions with enzymes like MAO. By inhibiting MAO, this compound can potentially affect the levels of neurotransmitters, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes. For example, it has been found to inhibit MAO, potentially leading to changes in neurotransmitter levels and thus, influencing gene expression .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes like MAO. These interactions could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxyisatin can be synthesized through several methods. One common approach involves the hydroxylation of isatin using appropriate reagents and conditions. For instance, the hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to other derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or oxidized derivatives .
Scientific Research Applications
7-Hydroxyisatin has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Isatin: The parent compound from which 7-Hydroxyisatin is derived.
6-Hydroxyisatin: Another hydroxylated derivative of isatin.
5-Hydroxyisatin: A similar compound with the hydroxyl group at a different position.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which can influence its chemical reactivity and biological activity. Compared to other hydroxylated isatins, this compound may exhibit distinct properties and applications .
Properties
IUPAC Name |
7-hydroxy-1H-indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)9-8(12)7(4)11/h1-3,10H,(H,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRMULBVRCNCPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.